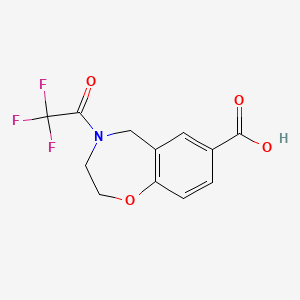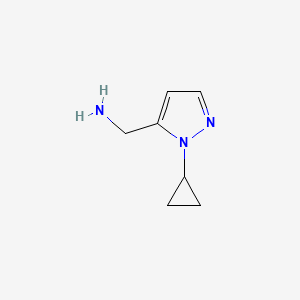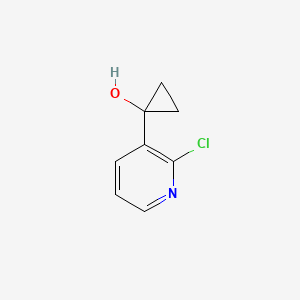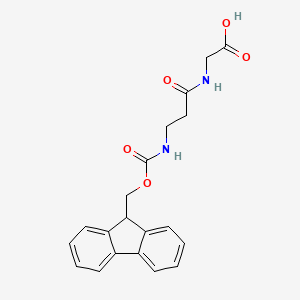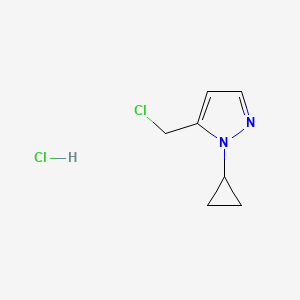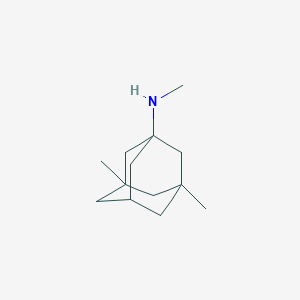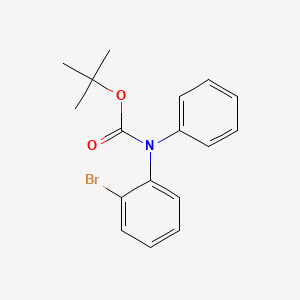
N-Boc-2-bromo-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2-bromo-N-phenylaniline is an organic compound with the molecular formula C12H10BrN. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-2-bromo-N-phenylaniline can be synthesized through several methods. One common approach involves the protection of 2-bromoaniline with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
N-Boc-2-bromo-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include N-oxide derivatives or dehalogenated anilines.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
N-Boc-2-bromo-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Boc-2-bromo-N-phenylaniline depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and a boronic acid .
相似化合物的比较
Similar Compounds
N-Boc-2-methoxyaniline: Similar structure but with a methoxy group instead of a bromine atom.
N-Boc-2-chloroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-Boc-2-fluoroaniline: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
N-Boc-2-bromo-N-phenylaniline is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. The Boc protecting group also provides stability and selectivity in various chemical transformations, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C17H18BrNO2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3 |
InChI 键 |
NGOMAGQXFBFDGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)


